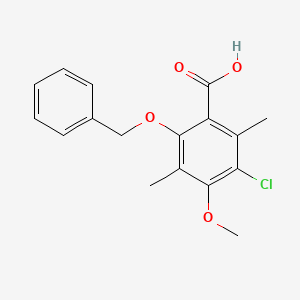![molecular formula C15H13ClO B14605273 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 58102-72-0](/img/structure/B14605273.png)
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
準備方法
The synthesis of 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenylprop-2-en-1-ol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-chloro-4-hydroxybenzene is replaced by the allyl phenyl ether group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, making the benzene ring more susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoquinone derivatives, while reduction with lithium aluminum hydride may produce the corresponding alcohol.
科学的研究の応用
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
作用機序
The mechanism by which 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
類似化合物との比較
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[(3,3,3-trifluoroprop-1-en-2-yl)oxy]benzene: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.
1-Chloro-4-[(3-chloroprop-2-en-1-yl)oxy]benzene:
1-Chloro-4-[(3-methylprop-2-en-1-yl)oxy]benzene: The methyl group substitution can influence the compound’s steric and electronic properties.
特性
CAS番号 |
58102-72-0 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC名 |
1-chloro-4-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2 |
InChIキー |
JBGPHUKGYNZEIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


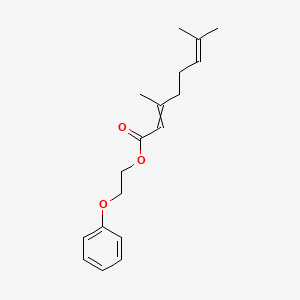

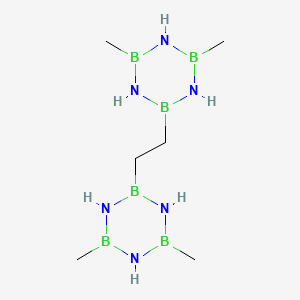

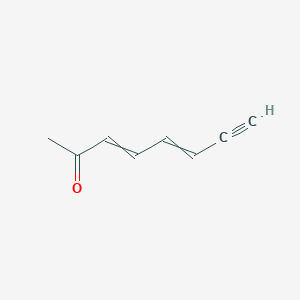
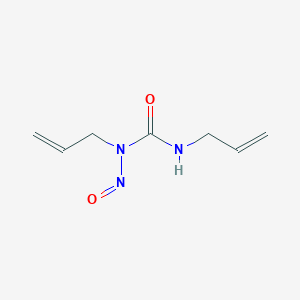
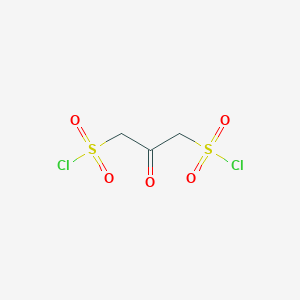

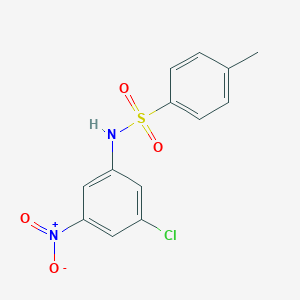
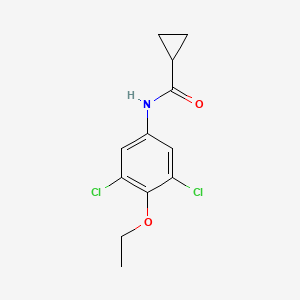
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

